molecular formula C14H31NO2Si B14182922 N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide CAS No. 917470-39-4

N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide

Cat. No.: B14182922
CAS No.: 917470-39-4
M. Wt: 273.49 g/mol
InChI Key: RTIILXDDHRXWNW-UHFFFAOYSA-N
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Description

N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to an octanamide backbone. This compound is known for its stability and versatility in organic synthesis, particularly as a protecting group for alcohols and amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide typically involves the reaction of tert-butyl(dimethyl)silyl chloride with octanamide in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The tert-butyl(dimethyl)silyl chloride acts as a silylating agent, forming the desired product through nucleophilic substitution .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide involves the formation of a stable silyl ether linkage, which protects sensitive functional groups from unwanted reactions. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing nucleophilic attack on the protected site. This stability is crucial for multi-step synthetic processes, where selective deprotection can be achieved under mild conditions using fluoride ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide stands out due to its specific application in protecting amides, which is less common compared to alcohols and amines. Its stability and ease of deprotection make it a valuable tool in complex synthetic routes, particularly in the pharmaceutical industry .

Properties

CAS No.

917470-39-4

Molecular Formula

C14H31NO2Si

Molecular Weight

273.49 g/mol

IUPAC Name

N-[tert-butyl(dimethyl)silyl]oxyoctanamide

InChI

InChI=1S/C14H31NO2Si/c1-7-8-9-10-11-12-13(16)15-17-18(5,6)14(2,3)4/h7-12H2,1-6H3,(H,15,16)

InChI Key

RTIILXDDHRXWNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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